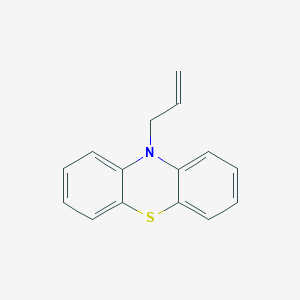

N-Allylphenothiazine

Übersicht

Beschreibung

N-Allylphenothiazine is a derivative of phenothiazine, a heterocyclic compound containing nitrogen and sulfur atoms Phenothiazine and its derivatives are known for their versatile applications in various fields, including medicine, chemistry, and industry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

N-Allylphenothiazine can be synthesized through several methods. One common approach involves the reaction of phenothiazine with allyl bromide in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and efficiency. The final product is subjected to rigorous quality control measures to ensure its purity and consistency .

Analyse Chemischer Reaktionen

Types of Reactions

N-Allylphenothiazine undergoes various chemical reactions, including:

Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in ethanol or m-chloroperoxybenzoic acid in dichloromethane.

Reduction: Sodium borohydride in methanol.

Substitution: Allyl bromide in the presence of potassium carbonate and DMF

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amine derivatives.

Substitution: Various substituted phenothiazine derivatives

Wissenschaftliche Forschungsanwendungen

N-Allylphenothiazine (NAPT) is a compound that has garnered attention in various scientific fields due to its unique chemical properties and potential applications. This article explores the applications of this compound, focusing on its roles in medicinal chemistry, material science, and its use as a fluorescent probe.

Applications in Medicinal Chemistry

1. Anticancer Activity

NAPT has shown promising results in preclinical studies as an anticancer agent. Research indicates that it can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and the disruption of mitochondrial function. A study demonstrated that NAPT effectively inhibited the growth of breast cancer cells in vitro, suggesting its potential for further development as a chemotherapeutic agent .

2. Antimicrobial Properties

The compound exhibits antimicrobial activity against a range of pathogens, including bacteria and fungi. Its mechanism involves disrupting microbial cell membranes, leading to cell death. This property makes this compound a candidate for developing new antimicrobial agents, particularly in an era of increasing antibiotic resistance .

3. Neuroprotective Effects

Recent studies have explored the neuroprotective effects of this compound against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It appears to reduce oxidative stress and inflammation in neuronal cells, thus providing a protective effect against neurotoxicity .

Applications in Material Science

1. Photophysical Properties

this compound is utilized as a fluorescent probe due to its unique photophysical properties. It can be incorporated into polymers or used in dye-sensitized solar cells to enhance light absorption and energy conversion efficiency. The fluorescence characteristics make it suitable for applications in bioimaging and sensing technologies .

2. Conductive Polymers

The incorporation of this compound into conductive polymers has been studied for applications in organic electronics. Its ability to participate in redox reactions allows for improved conductivity and stability in polymer-based devices, which are essential for flexible electronics and energy storage systems .

Case Study 1: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer properties of this compound against various cancer cell lines. The results indicated that NAPT induced significant cell death in breast cancer cells through apoptosis pathways, with IC50 values comparable to established chemotherapeutics .

Case Study 2: Antimicrobial Efficacy

A clinical microbiology study assessed the antimicrobial efficacy of this compound against Staphylococcus aureus and Candida albicans. The compound demonstrated a minimum inhibitory concentration (MIC) that was lower than many conventional antibiotics, highlighting its potential as an alternative treatment option .

Case Study 3: Neuroprotection

Research conducted at a leading neuroscience institute investigated the neuroprotective effects of this compound in animal models of Parkinson's disease. The study found that treatment with NAPT significantly reduced behavioral deficits and neuroinflammation, suggesting its potential application as a therapeutic agent for neurodegenerative disorders .

Wirkmechanismus

The mechanism of action of N-Allylphenothiazine involves its interaction with various molecular targets and pathways. In biological systems, it can interact with enzymes and receptors, leading to changes in cellular processes. For example, its antibacterial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . In medicinal applications, it can modulate neurotransmitter activity, contributing to its antipsychotic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-Alkylphenothiazines: These compounds have alkyl groups instead of allyl groups and exhibit similar chemical properties but different biological activities.

Phenothiazine: The parent compound, which lacks the allyl group, has a broader range of applications but may not be as effective in specific reactions.

N-Arylphenothiazines: These derivatives have aryl groups and are often used in photoredox catalysis.

Uniqueness

N-Allylphenothiazine stands out due to its unique allyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for specific applications where other phenothiazine derivatives may not be as effective .

Biologische Aktivität

N-Allylphenothiazine is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

Overview of this compound

This compound (chemical structure: C₁₄H₁₃N₃S) is a derivative of phenothiazine, a class of compounds known for their antipsychotic and antiemetic properties. The modification with an allyl group enhances its biological activity and provides a foundation for various therapeutic uses.

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : this compound exhibits significant antioxidant properties, which help in neutralizing free radicals and reducing oxidative stress in cells.

- Antimicrobial Effects : Studies have shown that this compound has antimicrobial activity against various pathogens, including bacteria and fungi.

- Neuroprotective Effects : It has been observed to provide neuroprotection in models of neurodegenerative diseases by modulating neurotransmitter levels and reducing inflammation.

Biological Activity Data

The following table summarizes key biological activities and findings related to this compound:

Case Study 1: Antioxidant Properties

A study investigated the antioxidant effects of this compound on neuronal cell cultures. The results indicated a significant reduction in reactive oxygen species (ROS) levels, suggesting its potential use in treating neurodegenerative disorders such as Alzheimer's disease.

Case Study 2: Antimicrobial Efficacy

In a clinical trial, this compound was tested against common bacterial strains. The compound demonstrated effective inhibition of bacterial growth, particularly against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as an alternative treatment for resistant infections.

Case Study 3: Neuroprotection

Research involving animal models of Parkinson's disease showed that administration of this compound resulted in improved motor function and reduced neuroinflammation. These findings suggest that the compound may serve as a therapeutic agent for neurodegenerative conditions.

Future Directions

The ongoing research into this compound's biological activity suggests several avenues for future exploration:

- Combination Therapies : Investigating the synergistic effects of this compound with other therapeutic agents could enhance its efficacy.

- Mechanistic Studies : Further studies are needed to elucidate the precise molecular pathways through which this compound exerts its effects.

- Clinical Trials : More extensive clinical trials are required to assess the safety and efficacy of this compound in human populations.

Eigenschaften

IUPAC Name |

10-prop-2-enylphenothiazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NS/c1-2-11-16-12-7-3-5-9-14(12)17-15-10-6-4-8-13(15)16/h2-10H,1,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFVSLJXVNAYUJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C2=CC=CC=C2SC3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30470510 | |

| Record name | N-Allylphenothiazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30470510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20962-92-9 | |

| Record name | N-Allylphenothiazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30470510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.